EAAT3 Inhibitory Potency: Target Compound vs. Unsubstituted Benzamide Baseline
No direct, publicly available head‑to‑head comparison data exist for this specific compound. However, the patent family discloses that the 4‑tert‑butyl substituent is a preferred embodiment for achieving EAAT3 inhibition, with exemplary compounds in the series demonstrating IC50 values in the low‑micromolar to sub‑micromolar range in the FLIPR Membrane Potential (FMP) assay [1]. The closest available baseline is the unsubstituted benzamide scaffold, which typically shows >10‑fold weaker activity (IC50 >10 µM) [1]. This represents a class‑level inference of improved potency conferred by the 4‑tert‑butyl group.
| Evidence Dimension | EAAT3 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred low‑µM based on series SAR |
| Comparator Or Baseline | Unsubstituted benzamide analog: IC50 >10 µM (estimated from patent examples) |
| Quantified Difference | Estimated >10‑fold improvement |
| Conditions | Human EAAT3‑expressing HEK‑293 cells; FLIPR Membrane Potential assay; L‑glutamate agonist at EC80 |
Why This Matters
The estimated >10‑fold potency gain justifies selection of the 4‑tert‑butyl variant for EAAT3‑focused screening cascades over less active unsubstituted analogs.
- [1] Pyrazol compounds as EAAT3 inhibitors. WO2017202896A1, Hoffmann‑La Roche Inc., filed 2017‑05‑24, published 2017‑11‑30. View Source
